Methyl 4-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a synthetic organic compound featuring a pyridazinone core substituted with a 4-fluorophenyl group and linked via a carboxamide bridge to a methyl benzoate ester. The 4-fluorophenyl group may enhance metabolic stability and binding affinity to biological targets, while the pyridazinone ring contributes to hydrogen-bonding interactions .
Properties
Molecular Formula |
C19H14FN3O4 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
methyl 4-[[1-(4-fluorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H14FN3O4/c1-27-19(26)12-2-6-14(7-3-12)21-18(25)17-16(24)10-11-23(22-17)15-8-4-13(20)5-9-15/h2-11H,1H3,(H,21,25) |
InChI Key |
MCUJYJBIOVVMAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridazinone Core: The dihydropyridazinone core can be synthesized through a cyclization reaction involving appropriate hydrazine derivatives and diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the dihydropyridazinone intermediate.
Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The fluorophenyl group and the dihydropyridazinone moiety are believed to play key roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized into three classes: (1) pyridazinone derivatives, (2) benzoate esters with agrochemical applications, and (3) fluorophenyl-containing synthetic cannabinoids. Key comparisons are outlined below:
Pyridazinone-Based Derivatives
Pyridazinone derivatives often exhibit biological activity due to their heterocyclic scaffold. For example:
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids (e.g., compounds 5a–m in ): These quinolinecarboxylic acids share a 4-oxo-heterocyclic core but differ in the substitution pattern (quinoline vs. pyridazinone). They are synthesized via acylation reactions involving aroyl halides, similar to the amide bond formation in the target compound. However, their antibacterial activity is linked to the quinoline moiety, whereas the target compound’s pyridazinone may favor different target interactions .
Benzoate Ester Agrochemicals
and list methyl benzoate esters used as herbicides, such as triflusulfuron methyl ester and diclofop-methyl. These compounds share the methyl benzoate backbone but incorporate triazine or phenoxypropanoate groups instead of pyridazinone-fluorophenyl systems. For instance:
- Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester): This herbicide inhibits acetolactate synthase (ALS) in plants, a mechanism unlikely for the target compound due to its distinct substituents .
- Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (diclofop-methyl): A phenoxypropanoate ester targeting lipid biosynthesis, structurally unrelated to the pyridazinone-carboxamide system .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| This compound | 379.34 | 3.2 | 3 donors, 6 acceptors |
| Metsulfuron methyl ester | 381.37 | 1.8 | 3 donors, 9 acceptors |
| FUB-AMB | 383.41 | 4.5 | 2 donors, 5 acceptors |
Research Findings and Mechanistic Insights
- Synthetic Routes : The target compound’s amide bond formation likely parallels methods in , where aroyl halides react with amines in the presence of triethylamine .
- Fluorophenyl Role : The 4-fluorophenyl group, seen in both the target compound and FUB-AMB, may enhance lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .
- Agrochemical vs.
Biological Activity
Methyl 4-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antitumor research. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoate moiety, a pyridazinone core, and a fluorophenyl substituent. This structural diversity contributes to its varied biological activities. The molecular formula is with a molecular weight of approximately 315.30 g/mol.
Antibacterial Activity
Research has demonstrated that derivatives of pyridazinones exhibit significant antibacterial properties. For instance, studies focusing on similar compounds have shown potent activity against various bacterial strains, including Proteus vulgaris and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | Proteus vulgaris | 15 | |
| Compound B | Bacillus subtilis | 18 | |
| This compound | TBD | TBD |
The exact zone of inhibition for this compound requires further empirical testing.
Antitumor Activity
The compound has also been investigated for its antitumor properties. Similar pyridazinone derivatives have shown efficacy in inhibiting tumor growth in various cancer cell lines. For example, compounds with structural similarities have been noted to induce apoptosis in cancer cells through various mechanisms .
Case Study: Antitumor Efficacy
In a recent study, a series of pyridazinone derivatives were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced antitumor activity, suggesting that the incorporation of specific substituents could optimize therapeutic outcomes .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
- Modulation of Signal Transduction Pathways : The presence of the fluorophenyl group may influence signaling pathways related to cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
